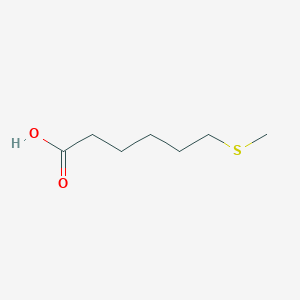

Hexanoic acid, 6-(methylthio)-

Description

Contextualization within Fatty Acid and Organosulfur Chemistry

Fatty acids are carboxylic acids with aliphatic chains that are fundamental to biology as energy sources and as components of complex lipids in cell membranes. uio.no Hexanoic acid itself is a short-chain saturated fatty acid. The introduction of a sulfur atom, specifically a methylthio group, modifies its properties. Organosulfur compounds are widespread in nature, found in essential amino acids like methionine and cysteine, and are crucial for the structure and function of many biological molecules and synthetic compounds. wikipedia.orgwikipedia.org

The chemistry of organosulfur compounds is diverse. The thioether linkage in Hexanoic acid, 6-(methylthio)- is analogous to the thioesters that are central to metabolic processes like fatty acid synthesis, where they are found in molecules such as Coenzyme A. wikipedia.orgwikipedia.org This dual identity as both a fatty acid and an organosulfur compound makes it a subject of interest for its potential roles in metabolic pathways and as a building block in synthetic chemistry. ontosight.aimdpi.com

Significance of the Methylthio Moiety in Specialized Chemical Structures

The methylthio (-S-CH3) moiety imparts unique chemical characteristics to a molecule that differ from its non-sulfurated counterparts. ontosight.ai The sulfur atom is larger and less electronegative than oxygen, influencing properties like polarity, reactivity, and molecular geometry. ontosight.ai

In various chemical structures, the methylthio group is not merely a passive component but an active participant in determining the molecule's function. For example, its presence can be critical for the biological activity of certain pharmaceutical compounds. Research on other molecules has shown that the methylthio group can be oxidized to form sulfoxides and sulfones, which can further alter the compound's properties and biological interactions. wikipedia.org The steric and electronic properties of the methylthio group are also leveraged in synthetic applications, such as in the design of linkers for bioconjugation or as protected thiols that can be revealed for specific chemical reactions. For instance, the triphenylmethylthio (tritylthio) group is used to protect a thiol, which can then be deprotected under specific acidic conditions. cymitquimica.com

Overview of Research Trajectories for 6-(methylthio)hexanoic acid and its Functionally Modified Derivatives

While research on the parent compound, Hexanoic acid, 6-(methylthio)-, is somewhat limited, extensive investigation has been conducted on its functionally modified derivatives. These derivatives serve as valuable tools in diverse scientific fields, from drug discovery to materials science.

One major area of research involves the synthesis of amino- and hydroxy-substituted derivatives of 6-(methylthio)hexanoic acid for use in peptide chemistry. chemimpex.comchemimpex.com Compounds such as Fmoc-(R)-4-amino-6-methylthiohexanoic acid and Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid are employed as building blocks in solid-phase peptide synthesis. chemimpex.comchemimpex.com The inclusion of these non-standard amino acids, featuring the methylthio group, allows for the creation of peptides with novel structures and potentially enhanced biological activities or stabilities, which is of significant interest in drug development. chemimpex.comchemimpex.com

Another research avenue explores derivatives with additional aromatic or heterocyclic moieties. For example, 6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid has been investigated for its potential biological activities, including anti-inflammatory properties. smolecule.com The combination of the hexanoic acid chain, the methylthio group, and a substituted phenyl ring creates a complex molecule with potential for specific interactions with biological targets. smolecule.com

Furthermore, the nitrile derivative, Hexanenitrile, 6-(methylthio)-, has been identified in several plant species, suggesting a role in natural defense mechanisms. vulcanchem.com This finding opens up research into the biosynthetic pathways of such compounds in nature. The nitrile group can also be chemically converted, for instance through hydrolysis, to yield the corresponding carboxylic acid, linking it back to the parent compound's structure.

The study of metabolites from other biologically active compounds also provides context. For example, 4,6-Bis(methylthio)hexanoic acid has been identified as a major circulating metabolite of alpha-lipoic acid, highlighting a role for methylthio-containing fatty acids in metabolic pathways. nih.gov

Examples of Functionally Modified Derivatives and Their Research Areas

| Derivative Name | Key Functional Groups | Research Area |

|---|---|---|

| Fmoc-(R)-4-amino-6-methylthiohexanoic acid | Fmoc-protected amine | Peptide synthesis, Drug development chemimpex.com |

| Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid | Fmoc-protected amine, Hydroxyl | Peptide synthesis, Drug development chemimpex.com |

| 6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid | Chloro, Phenyl, Oxo | Medicinal chemistry, Anti-inflammatory research smolecule.com |

| Hexanenitrile, 6-(methylthio)- | Nitrile | Natural products chemistry, Plant biochemistry vulcanchem.com |

| 2-Oxo-6-methylthiohexanoic acid | Oxo | Glucosinolate biosynthesis, Secondary metabolite pathways genome.jp |

| Dihomomethionine (B12077338) (2-amino-6-(methylthio)hexanoic acid) | Amine | Amino acid metabolism, Natural products nih.gov |

| 4,6-Bis(methylthio)hexanoic acid | Additional methylthio group | Metabolism of xenobiotics (e.g., alpha-lipoic acid) nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKKFBLONLRKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441362 | |

| Record name | Hexanoic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54293-06-0 | |

| Record name | Hexanoic acid, 6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylsulfanyl)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Hexanoic Acid, 6 Methylthio and Its Derivatives

Strategies for Direct Synthesis of Hexanoic acid, 6-(methylthio)-

The direct synthesis of Hexanoic acid, 6-(methylthio)- is a fundamental process for accessing this versatile building block. While various multi-step sequences can be envisioned, direct and efficient approaches are highly sought after in organic synthesis.

Approaches in Organic Synthesis as a Building Block

A primary and straightforward approach to synthesize Hexanoic acid, 6-(methylthio)- involves the S-methylation of 6-mercaptohexanoic acid. This precursor is commercially available and provides a direct route to the desired product. The reaction typically involves a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a suitable base to deprotonate the thiol group, facilitating nucleophilic attack.

Alternatively, a common strategy in organic synthesis involves the use of protecting groups. For instance, 6-(tritylthio)hexanoic acid can serve as a stable intermediate. The trityl (triphenylmethyl) group is a bulky protecting group for thiols that can be removed under acidic conditions to reveal the free thiol. Subsequent methylation of the deprotected thiol provides another viable pathway to Hexanoic acid, 6-(methylthio)-.

Another synthetic route starts from 6-bromohexanoic acid. Nucleophilic substitution of the bromide with a methylthiolate source, such as sodium thiomethoxide, offers a direct method to introduce the methylthio- moiety at the 6-position of the hexanoic acid chain. This reaction is a classic example of Williamson ether synthesis adapted for thioethers.

Synthesis of Chiral Derivatives of 6-(methylthio)hexanoic acid

The introduction of chirality into the 6-(methylthio)hexanoic acid scaffold significantly expands its utility, particularly in the synthesis of stereochemically defined peptides and other bioactive molecules.

Stereoselective Synthesis of Fmoc-Protected Amino-Hydroxy Derivatives

Preparation of Trifluoroacetylated Amino Derivatives, e.g., (S)-6-(Methylthio)-2-(2,2,2-trifluoroacetamido)hexanoic acid

The preparation of trifluoroacetylated amino derivatives of 6-(methylthio)hexanoic acid introduces a useful protecting group and a potential probe for spectroscopic studies. The synthesis of (S)-6-(Methylthio)-2-(2,2,2-trifluoroacetamido)hexanoic acid would typically start from the corresponding (S)-2-amino-6-(methylthio)hexanoic acid. The trifluoroacetylation of the primary amine can be achieved by reacting the amino acid with a trifluoroacetylating agent such as trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799) in an appropriate solvent. This reaction is generally high-yielding and provides a stable amide bond. The trifluoroacetyl group can serve as a protecting group for the amine during subsequent chemical transformations or can be a desired functionality in the final molecule.

Applications of 6-(methylthio)hexanoic acid Derivatives in Complex Molecular Construction

The true value of these synthesized building blocks is realized in their application in the construction of larger, more complex molecules, most notably peptides.

Role as a Key Building Block in Peptide Synthesis

Fmoc-protected chiral derivatives of 6-(methylthio)hexanoic acid, such as Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid, are pivotal in the field of peptide synthesis. chemimpex.com The Fmoc group allows for their seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. altabioscience.comnih.gov These unusual amino acids are incorporated into peptide chains to introduce specific structural features, such as turns or loops, or to act as mimics of natural amino acid residues with altered properties.

The methylthio- side chain can participate in various interactions within a peptide structure and can also be a site for further chemical modification. The ability to introduce these building blocks with precise stereochemical control is essential for creating peptides with well-defined three-dimensional structures, which is a critical determinant of their biological function. The commercial availability of these specialized Fmoc-amino acids has greatly facilitated the exploration of novel peptide-based therapeutics and research tools. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptide chains. nih.gov The incorporation of non-standard amino acids and other carboxylic acid-containing moieties is a common strategy to introduce specific functionalities into peptides. While direct literature on the incorporation of Hexanoic acid, 6-(methylthio)- into peptides via SPPS is not prevalent, the extensive use of the structurally similar 6-aminohexanoic acid (ε-Ahx) provides a strong precedent for its feasibility. nih.govnih.gov

6-aminohexanoic acid is utilized in SPPS to introduce flexible, hydrophobic linkers into peptide structures. nih.gov Its incorporation can prevent enzymatic degradation and modulate the biological activity of peptides. nih.gov For instance, the insertion of ε-Ahx into glucagon-like peptide 1 (GLP-1) has been shown to prevent N-terminal degradation, leading to a longer-acting analog. nih.gov The synthesis of peptides containing ε-Ahx is carried out using standard solid-phase techniques, employing Fmoc-protected ε-Ahx as the building block. nih.gov

Given these parallels, Hexanoic acid, 6-(methylthio)- can be similarly employed in SPPS to introduce a flexible, hydrophobic thioether linkage. This modification can be valuable for creating peptide analogs with altered conformations, stability, and binding properties. The synthesis would involve the activation of the carboxylic acid of Hexanoic acid, 6-(methylthio)- and its coupling to the N-terminus of a resin-bound peptide chain, following established SPPS protocols. researchgate.netunibo.it

Table 1: Comparison of 6-aminohexanoic acid and Hexanoic acid, 6-(methylthio)- for SPPS Applications

| Feature | 6-aminohexanoic acid (ε-Ahx) | Hexanoic acid, 6-(methylthio)- |

| Functionality | Amine, Carboxylic Acid | Thioether, Carboxylic Acid |

| Role in Peptides | Flexible, hydrophobic linker | Potential flexible, hydrophobic linker |

| Key Property | Introduces an amide bond | Introduces a thioether linkage |

| SPPS Compatibility | Well-established | Inferred from ε-Ahx |

Utilization as an Acyl Donor in Specific Organic Reactions, e.g., Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. chemistrysteps.comorganic-chemistry.org This reaction typically involves the use of an acyl chloride or anhydride as the acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.orgmdpi.com However, the use of carboxylic acids directly as acylating agents is also an area of active research, offering a more atom-economical approach. researchgate.netsemanticscholar.org

The potential of Hexanoic acid, 6-(methylthio)- as an acyl donor in Friedel-Crafts acylation is an intriguing possibility. While direct examples are scarce, the successful use of other functionalized carboxylic acids and thioesters in Friedel-Crafts-type reactions provides a strong basis for this application. researchgate.netnih.govd-nb.info

A notable example is the biocatalytic Friedel-Crafts-type acylation using thioesters as acyl donors. nih.govd-nb.info In these reactions, an acyltransferase enzyme catalyzes the C-acylation of aromatic compounds with thioesters, demonstrating the ability of a thio-functionalized molecule to act as an effective acyl donor. nih.govd-nb.info This biocatalytic approach highlights the inherent reactivity of the thioester group in acylation reactions.

For a chemically catalyzed Friedel-Crafts reaction, Hexanoic acid, 6-(methylthio)- would likely require activation to form a more reactive acylating species, such as an acyl chloride or a mixed anhydride. The presence of the methylthio group might influence the reaction conditions, and care would need to be taken to avoid unwanted side reactions involving the sulfur atom. Nevertheless, the exploration of Hexanoic acid, 6-(methylthio)- as an acyl donor could lead to the synthesis of novel aromatic ketones with a thioether-containing side chain.

Table 2: Potential Friedel-Crafts Acylation with Hexanoic acid, 6-(methylthio)-

| Reactant 1 (Acyl Donor) | Reactant 2 (Aromatic Substrate) | Catalyst | Potential Product |

| Hexanoic acid, 6-(methylthio)- | Benzene | Lewis Acid (e.g., AlCl₃) | 1-Phenyl-6-(methylthio)hexan-1-one |

| (after conversion to acyl chloride) | Anisole | Lewis Acid (e.g., AlCl₃) | 1-(4-Methoxyphenyl)-6-(methylthio)hexan-1-one |

Custom Synthesis Approaches for Tailored Research Needs

The availability of custom-synthesized Hexanoic acid, 6-(methylthio)- is essential for its application in specialized research projects. While not a commonly stocked chemical, its synthesis can be approached through several established chemical transformations.

A likely precursor for the synthesis of Hexanoic acid, 6-(methylthio)- is 6-bromohexanoic acid or a similar 6-halo-substituted hexanoic acid derivative. The synthesis would then proceed via a nucleophilic substitution reaction, where the halide is displaced by a methylthiolate salt (e.g., sodium methylthiolate).

Alternatively, the synthesis could start from 6-mercaptohexanoic acid. researchgate.net Methylation of the thiol group would yield the desired product. This methylation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, under basic conditions.

The commercial availability of related compounds such as (S)-2-Amino-6-(methylthio)hexanoic acid and 6-(Tritylthio)hexanoic acid indicates that the synthesis of the 6-(methylthio)hexanoic acid backbone is well-established. bldpharm.combiosynth.comchemimpex.com For instance, 6-(Tritylthio)hexanoic acid contains a protected thiol group, which upon deprotection and methylation, could serve as another route to the target compound. chemimpex.com

These custom synthesis approaches allow for the production of Hexanoic acid, 6-(methylthio)- with high purity, suitable for demanding applications such as solid-phase peptide synthesis and as a reactant in specific organic reactions. The ability to tailor the synthesis also opens up the possibility of producing isotopically labeled versions for mechanistic studies or derivatives with other functional groups for further chemical modifications.

Table 3: Potential Synthetic Routes to Hexanoic acid, 6-(methylthio)-

| Starting Material | Key Reagent(s) | Reaction Type |

| 6-Bromohexanoic acid | Sodium methylthiolate | Nucleophilic Substitution |

| 6-Mercaptohexanoic acid | Methyl iodide, Base | S-Methylation |

| 6-(Tritylthio)hexanoic acid | 1. Deprotection, 2. Methylating agent | Deprotection and S-Methylation |

Advanced Analytical Methodologies for Characterization and Detection of 6 Methylthio Hexanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For a molecule like 6-(methylthio)hexanoic acid, both gas and liquid chromatography platforms are employed, often coupled with highly sensitive detectors. The choice of technique depends on the sample matrix, the required level of sensitivity, and the analytical objective.

Gas Chromatography (GC) Coupled with Specific Detectors

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of carboxylic acids like 6-(methylthio)hexanoic acid, derivatization is often a necessary step to increase volatility and thermal stability, as well as to improve chromatographic peak shape. Common derivatization agents for fatty acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or agents for forming methyl esters, such as boron trifluoride-methanol. iajps.com The high polarity of underivatized fatty acids can lead to peak tailing and adsorption issues within the GC system. sigmaaldrich.com

Once volatilized, the separation is achieved on a capillary column. The choice of the stationary phase is critical; for fatty acid analysis, polar phases are often employed. For sulfur-containing compounds, specific detectors that offer high sensitivity and selectivity are paramount. A sulfur chemiluminescence detector (SCD) is highly selective for sulfur-containing compounds and provides an equimolar response, making it an excellent choice for quantifying compounds like 6-(methylthio)hexanoic acid. frontiersin.orgresearchgate.net Mass spectrometry (MS) is also a common detector, providing both quantification and structural information. nih.govntnu.no

Table 1: Illustrative GC Parameters for the Analysis of Derivatized 6-(methylthio)hexanoic acid

| Parameter | Condition |

| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), ramp to 240 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS) |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. nih.gov This is particularly advantageous for the analysis of trace compounds in highly complex matrices, such as food aromas or biological samples, where 6-(methylthio)hexanoic acid might be present. nih.govpolicycommons.net In GC×GC, the effluent from a primary column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. frontiersin.org This results in a two-dimensional separation, providing a much more detailed chemical fingerprint of the sample. For the analysis of sulfur compounds, GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) or an SCD has proven to be highly effective. frontiersin.orgresearchgate.net This setup allows for the separation of co-eluting compounds and improved identification of trace analytes. policycommons.net

Multidimensional gas chromatography (MDGC) is another advanced GC technique that enhances separation by transferring one or more selected fractions (heart-cuts) from a primary column to a secondary column with a different stationary phase. nih.govresearchgate.net This targeted approach is useful for resolving specific compounds of interest from a complex matrix. For instance, if 6-(methylthio)hexanoic acid co-elutes with other interfering compounds in a one-dimensional separation, the heart-cut containing this compound can be selectively transferred to a second column for further separation and more accurate quantification. researchgate.net MDGC is particularly valuable in flavor and fragrance analysis and in metabolomics, where the identification of specific isomers or trace compounds is crucial. nih.govnih.gov

Liquid Chromatography (LC) Applications

Liquid chromatography is a versatile technique that is well-suited for the analysis of non-volatile or thermally labile compounds, including many carboxylic acids, without the need for derivatization. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of a broad range of compounds. For carboxylic acids, reversed-phase HPLC is a common approach. sielc.comresearchgate.net The separation is typically performed on a C18 column with a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or phosphoric acid to ensure the analyte is in its protonated form. sielc.comrsc.org Detection can be achieved using various detectors, though for compounds lacking a strong chromophore, such as 6-(methylthio)hexanoic acid, ultraviolet (UV) detection at low wavelengths can be challenging. More commonly, HPLC is coupled with mass spectrometry (LC-MS) for sensitive and selective detection. mdpi.comunimi.it Derivatization can also be employed in LC to enhance detection by attaching a UV-absorbing or fluorescent tag to the carboxylic acid group. nih.gov

Table 2: Example HPLC Parameters for 6-(methylthio)hexanoic acid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

Ultra-performance liquid chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.com These advantages make UPLC particularly suitable for complex biological samples where high throughput and detailed metabolic profiling are required. nih.gov The principles of separation are similar to HPLC, but the instrumentation is designed to operate at higher pressures. For the analysis of 6-(methylthio)hexanoic acid and other fatty acids in biological fluids, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) offers excellent sensitivity and selectivity, enabling the detection and quantification of trace levels of the analyte. mdpi.com

Spectrometric Techniques for Structural Elucidation

Spectrometric methods are indispensable for the unambiguous identification and structural confirmation of 6-(methylthio)hexanoic acid. These techniques probe the molecular structure at the atomic and molecular levels, providing detailed information on connectivity, functional groups, and molecular weight.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. In the analysis of 6-(methylthio)hexanoic acid, electron ionization (EI) is a common method. The resulting mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

The fragmentation of 6-(methylthio)hexanoic acid under EI conditions is predictable based on the established fragmentation patterns of carboxylic acids and thioethers. Key fragmentation pathways would include:

α-cleavage: Fission of the C-C bond adjacent to the carboxyl group, leading to the loss of the carboxyl group ([M-45]⁺).

Loss of the hydroxyl group: Cleavage of the C-OH bond, resulting in an acylium ion ([M-17]⁺).

McLafferty Rearrangement: For longer-chain carboxylic acids, a characteristic rearrangement can occur, often leading to a prominent peak at m/z 60. youtube.com

Cleavage at the sulfur atom: Fragmentation can occur at the C-S bonds, leading to ions characteristic of the methylthio group and the hexanoic acid chain.

High-resolution time-of-flight mass spectrometry (HR-TOF/MS) would provide highly accurate mass measurements, enabling the determination of the elemental formula of the parent ion and its fragments, thus confirming the identity of 6-(methylthio)hexanoic acid with a high degree of confidence.

Table 1: Predicted Mass Spectrometry Fragmentation for 6-(methylthio)hexanoic acid

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 162 | [C7H14O2S]⁺ | Molecular Ion (M⁺) |

| 145 | [C7H13OS]⁺ | Loss of OH (M-17) |

| 117 | [C6H13S]⁺ | Loss of COOH (M-45) |

| 60 | [C2H4O2]⁺ | McLafferty Rearrangement |

| 47 | [CH3S]⁺ | Cleavage at the thioether linkage |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of 6-(methylthio)hexanoic acid is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the carbon adjacent to the carboxyl group (α-protons) would also be shifted downfield. The methyl protons of the methylthio group would appear as a sharp singlet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield chemical shift (typically >170 ppm). libretexts.org The carbon of the methylthio group would appear at a distinct chemical shift, and the carbons of the hexanoic acid chain would have chemical shifts dependent on their position relative to the functional groups. libretexts.org

Table 2: Predicted ¹H-NMR Chemical Shifts for 6-(methylthio)hexanoic acid

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10-12 | Broad Singlet | 1H |

| -CH₂(COOH) | 2.2-2.4 | Triplet | 2H |

| -SCH₃ | 2.0-2.2 | Singlet | 3H |

| -CH₂(S)- | 2.4-2.6 | Triplet | 2H |

| Internal -CH₂- groups | 1.3-1.7 | Multiplets | 6H |

Table 3: Predicted ¹³C-NMR Chemical Shifts for 6-(methylthio)hexanoic acid

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 175-185 |

| -CH₂(COOH) | 33-36 |

| -SCH₃ | 14-16 |

| -CH₂(S)- | 35-38 |

| -CH₂CH₂(S)- | 28-31 |

| -CH₂CH₂CH₂(S)- | 24-27 |

| -CH₂CH₂(COOH) | 23-26 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 6-(methylthio)hexanoic acid would exhibit characteristic absorption bands for the carboxylic acid and thioether functional groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption peak between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-O stretching and O-H bending vibrations of the carboxylic acid would also be present. The C-S stretching vibration of the thioether group typically appears as a weak band in the fingerprint region (around 600-800 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for 6-(methylthio)hexanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Broad, Strong |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | Strong, Sharp |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | Medium |

| Carboxylic Acid (O-H) | Bending | 920-950 | Broad, Medium |

| Alkyl (C-H) | Stretching | 2850-2960 | Medium-Strong |

| Thioether (C-S) | Stretching | 600-800 | Weak |

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step for the successful analysis of 6-(methylthio)hexanoic acid, especially when it is present at low concentrations in complex matrices.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique particularly well-suited for the extraction and concentration of volatile and semi-volatile organic compounds from a sample matrix. For the analysis of 6-(methylthio)hexanoic acid, headspace SPME (HS-SPME) is often the preferred mode.

In HS-SPME, a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an equilibrium or pre-equilibrium time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction temperature, and extraction time. For polar and semi-volatile compounds like 6-(methylthio)hexanoic acid, fibers with polar or mixed-polarity coatings, such as polyacrylate (PA) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), are generally effective. mdpi.com Optimization of extraction temperature and time is crucial to maximize the recovery of the analyte. mdpi.comnih.gov For highly reactive thiol compounds, derivatization prior to or during SPME, for instance with pentafluorobenzyl bromide (PFBBr), can improve stability and detectability. nih.govresearchgate.net

Assessment of Enantiomeric Purity

Since 6-(methylthio)hexanoic acid can exist as enantiomers if a chiral center is present (for example, if the hexanoic acid chain is substituted), the assessment of its enantiomeric purity is important in stereoselective synthesis and biological studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Two main strategies are employed for the chiral separation of carboxylic acids by HPLC:

Indirect Method (Derivatization with a Chiral Auxiliary): The racemic carboxylic acid is reacted with a chiral derivatizing agent (a chiral auxiliary) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. After separation, the chiral auxiliary can be removed to yield the pure enantiomers. Common chiral auxiliaries for carboxylic acids include chiral alcohols like (-)-menthol. beilstein-journals.org

Direct Method (Chiral Stationary Phases): The racemic mixture is directly injected onto an HPLC column that contains a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and anion-exchangers. nih.govchiraltech.com For acidic compounds, anion-exchange type CSPs have shown excellent performance. chiraltech.com The choice of mobile phase is critical for achieving good separation and is often a mixture of an organic solvent and a buffer. nih.gov

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Biochemical and Biological Roles of 6 Methylthio Hexanoic Acid Derivatives Non Human Focus

Role in Peptide and Protein Chemistry

The stability of therapeutic or research peptides is a critical factor, as they are often susceptible to degradation by proteases. Introducing linkers derived from hexanoic acid can enhance peptide stability. A related compound, 6-aminohexanoic acid, is known to prevent enzyme hydrolysis in vivo when incorporated into a peptide's structure. mdpi.com The flexible, hydrophobic nature of the hexanoic acid chain can shield the peptide backbone from enzymatic attack. researchgate.netnih.gov

Furthermore, derivatives like 6-(tritylthio)hexanoic acid are used in the synthesis of modified peptides. chemimpex.com The tritylthio group acts as a protecting group for a thiol, which can be deprotected to form a reactive sulfhydryl group for cyclization or conjugation, while the carboxylic acid end allows for standard peptide bond formation. medchemexpress.com This modification can lead to peptides with improved conformational stability and, consequently, enhanced bioactivity. researchgate.net The thioether linkage, which is a feature of 6-(methylthio)hexanoic acid, is also used to create stable, non-reducible crosslinks within or between peptide chains, further enhancing structural integrity. researchgate.netthermofisher.comproteopedia.org

The process often involves using a protected form of the linker, such as 6-(tritylthio)hexanoic acid or 6-acetylthiohexanoic acid. chemimpex.comsigmaaldrich.com These precursors allow for controlled reactions. The carboxylic acid can be coupled to a primary amine on a protein, and the sulfur-containing group can be deprotected to form a reactive thiol. This thiol can then react with specific sites, such as a maleimide-modified residue, to form a stable thioether linkage. thermofisher.com This methodology is fundamental in constructing complex protein architectures with tailored stability and functional characteristics for research applications.

| Derivative Name | Chemical Formula | Key Feature | Application in Protein/Peptide Chemistry |

| 6-(Tritylthio)hexanoic acid | C₂₅H₂₆O₂S | Trityl-protected thiol, terminal carboxyl group | Serves as a linker in peptide synthesis; the protected thiol allows for selective deprotection and conjugation or cyclization. chemimpex.commedchemexpress.com |

| 6-Acetylthiohexanoic acid | C₈H₁₄O₃S | Acetyl-protected thiol, terminal carboxyl group | Used as a precursor for introducing sulfhydryl groups onto biomolecules for subsequent conjugation reactions. sigmaaldrich.com |

Bioconjugation Strategies Utilizing 6-(methylthio)hexanoic acid Derivatives

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. Derivatives of 6-(methylthio)hexanoic acid are valuable tools in this field, acting as heterobifunctional crosslinkers to connect different molecular entities.

The development of research and diagnostic tools often requires the stable attachment of labels, tags, or probes to biomolecules like antibodies or enzymes. 6-(Tritylthio)hexanoic acid is a prime example of a linker used for this purpose. chemimpex.commedchemexpress.com Its carboxylic acid end can be activated to react with primary amines (e.g., lysine (B10760008) residues) on a protein, forming a stable amide bond. medchemexpress.com The other end features a tritylthio group, which protects a thiol. medchemexpress.com

This protected thiol can be deprotected under acidic conditions to reveal a free sulfhydryl group, which is highly reactive towards specific chemical groups like maleimides, haloacetyls, and vinyl sulfones. medchemexpress.comthermofisher.com This specific reactivity allows for the precise attachment of a second molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or an enzyme for diagnostic assays. axispharm.com This strategy provides a controlled, stepwise method for creating well-defined bioconjugates.

In research settings, targeted delivery systems are designed to enrich a payload (e.g., a small molecule, a fluorescent probe) at a specific biological site. This is achieved by conjugating the payload to a targeting moiety, such as an antibody or a ligand that recognizes a specific cell surface receptor. The linker connecting these two components is critical for the system's success.

Thiol-reactive linkers and the resulting thioether bonds are frequently employed in the construction of these systems, including antibody-drug conjugates (ADCs). axispharm.comiris-biotech.de While the thiosuccinimide linkage formed from a maleimide-thiol reaction is common, it can be reversible. iris-biotech.de Linkers that form more stable thioether bonds are therefore of great interest. nih.gov Derivatives of 6-(methylthio)hexanoic acid provide the necessary components for such a stable linkage. thermofisher.com Their flexible hexanoic acid chain ensures that the targeting moiety and the payload can function independently without steric hindrance, a crucial aspect in the rational design of targeted delivery vehicles for research purposes. nih.gov

| Linker Derivative | Reactive End 1 | Reactive End 2 (after deprotection) | Application in Bioconjugation |

| 6-(Tritylthio)hexanoic acid | Carboxylic acid (reacts with amines) | Thiol (reacts with maleimides, haloacetyls) | Attachment of labels, drugs, or probes to proteins and other biomolecules for research and diagnostics. chemimpex.commedchemexpress.com |

Research in Neurological Functions through Neuropeptide Synthesis

Neuropeptides are small, protein-like molecules used by neurons to communicate. Studying their function is crucial for understanding the nervous system, but their inherent instability and poor bioavailability in biological systems present significant challenges. Chemical modification is a common strategy to overcome these hurdles.

The synthesis of modified neuropeptides for research often involves the use of bifunctional linkers to create analogues with enhanced properties. nih.govnih.gov For instance, a related compound, 6-aminohexanoic acid, has been incorporated into peptide structures to act as a flexible spacer, which can improve metabolic stability. nih.gov

By extension, derivatives of 6-(methylthio)hexanoic acid can be used to synthesize neuropeptide analogues for neurological research. These linkers can be used to cyclize peptides, a strategy known to increase stability against enzymatic degradation. researchgate.net The thioether bond provides a stable, non-reducible linkage for such cyclization. researchgate.net Furthermore, these linkers can be used to attach fatty acids or other moieties to neuropeptides to potentially enhance their ability to cross cellular membranes. The design and synthesis of such modified neuropeptides are critical for developing research tools to probe the complex roles of these signaling molecules in neurological processes. nih.gov

Modulation of Specific Biochemical Pathways

While direct and extensive research on the specific biochemical modulation by 6-(methylthio)hexanoic acid is limited, its structural similarity to hexanoic acid and other fatty acids allows for informed hypotheses regarding its potential roles in metabolic and signaling pathways in non-human organisms, particularly in plants and microorganisms. The presence of the methylthio group at the ω-6 position introduces a unique chemical feature that could influence its interaction with various enzymatic systems.

Potential Interaction with Fatty Acid Oxidation Pathways

One of the primary metabolic routes for fatty acids is through oxidation. In many organisms, this occurs via β-oxidation. However, the substitution at the terminal carbon of 6-(methylthio)hexanoic acid suggests a potential interaction with the ω-oxidation pathway.

Omega-oxidation is an alternative fatty acid metabolism pathway that involves the oxidation of the ω-carbon, the carbon atom most distant from the carboxyl group. wikipedia.orgbyjus.com This pathway is particularly important for the metabolism of medium-chain fatty acids and can become more prominent when β-oxidation is impaired. wikipedia.orgnih.gov The enzymes for ω-oxidation are typically located in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.orgbyjus.com

The generalized steps of ω-oxidation are as follows:

Hydroxylation: The process begins with the introduction of a hydroxyl group onto the ω-carbon, a reaction catalyzed by a mixed-function oxidase involving cytochrome P450 and NADPH. wikipedia.org

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid. wikipedia.org

In the context of 6-(methylthio)hexanoic acid, the methylthio group (-SCH₃) is at the ω-position. The sulfur atom could potentially be a target for oxidation, possibly leading to a sulfoxide (B87167) or sulfone. This biotransformation could alter the compound's polarity and subsequent metabolic fate. While specific enzymes that would catalyze the oxidation of the methylthio group in this context are not well-documented, it is a plausible metabolic route.

| Step | Reaction | Enzyme Family | Potential Product of 6-(methylthio)hexanoic acid |

| 1 | Hydroxylation of ω-carbon | Cytochrome P450 monooxygenases | 6-(methylsulfinyl)hexanoic acid or 6-(hydroxymethylthio)hexanoic acid |

| 2 | Oxidation of alcohol | Alcohol dehydrogenase | 6-(methylthio)hexanal (if hydroxylation occurs on the carbon) |

| 3 | Oxidation of aldehyde | Aldehyde dehydrogenase | 6-(methylthio)hexanedioic acid (if hydroxylation occurs on the carbon) |

This table presents a hypothetical pathway based on known fatty acid oxidation mechanisms.

Modulation of Plant Defense Signaling Pathways

Research has extensively demonstrated that hexanoic acid, the parent compound of 6-(methylthio)hexanoic acid, acts as a priming agent for plant defense responses. frontiersin.orgresearchgate.netkoreascience.kr This priming effect leads to a more rapid and robust activation of defense mechanisms upon subsequent pathogen attack. The primary pathways modulated by hexanoic acid are the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways. koreascience.krnih.gov

Given this established role for hexanoic acid, it is plausible that 6-(methylthio)hexanoic acid could also function as a modulator of these plant defense pathways. The methylthio group could potentially influence its uptake, transport, or interaction with cellular receptors and signaling components.

Jasmonic Acid (JA) Pathway: The JA pathway is crucial for defense against necrotrophic pathogens and herbivorous insects. nih.gov Hexanoic acid treatment has been shown to prime for JA-dependent defenses in plants like Arabidopsis. nih.gov This includes the enhanced accumulation of JA and its precursors, such as 12-oxo-phytodienoic acid (OPDA), upon pathogen challenge. koreascience.krnih.gov

Salicylic Acid (SA) Pathway: The SA pathway is generally associated with defense against biotrophic pathogens. nih.gov Hexanoic acid has been observed to counteract the negative effects of certain pathogen-derived molecules on the SA pathway, leading to an enhanced defense response. nih.gov

The introduction of a methylthio group could potentially alter the efficacy or specificity of the molecule in modulating these pathways. For instance, the sulfur atom might facilitate unique interactions with cellular components involved in redox signaling, which is closely intertwined with plant defense responses.

| Pathway | Key Molecules | General Role in Plant Defense | Potential Modulation by 6-(methylthio)hexanoic acid |

| Jasmonic Acid (JA) Pathway | Jasmonic acid, JA-isoleucine, OPDA | Defense against necrotrophs and insects | Priming of JA-dependent gene expression and metabolite accumulation |

| Salicylic Acid (SA) Pathway | Salicylic acid, PR proteins | Defense against biotrophic pathogens | Potentiation of SA-mediated defense responses |

This table outlines the potential interactions of 6-(methylthio)hexanoic acid with plant defense pathways based on the known activity of hexanoic acid.

Future Research Directions and Translational Perspectives for 6 Methylthio Hexanoic Acid

Exploration of Novel and Greener Synthetic Routes

The synthesis of thioethers is a well-established field in organic chemistry, yet the development of sustainable and efficient methods remains a priority. acsgcipr.org Future research into the synthesis of 6-(methylthio)hexanoic acid should pivot towards greener methodologies that minimize waste and energy consumption.

Conventional synthetic approaches would likely involve the nucleophilic substitution (SN2) reaction between a 6-halo-hexanoic acid derivative and sodium methanethiolate. masterorganicchemistry.com While effective, this method often involves harsh reagents and solvents. A forward-looking approach would explore catalytic methods. For instance, metal-free dehydrative thioetherification, using recyclable superacid catalysts like Nafion®, could offer a more environmentally benign route from 6-hydroxyhexanoic acid and methanethiol. researchgate.net

Biocatalysis presents another promising frontier. Drawing inspiration from the microbial production of related compounds like adipic acid, future work could engineer microorganisms to produce 6-(methylthio)hexanoic acid directly from renewable feedstocks. nih.gov This could involve designing metabolic pathways that incorporate a sulfur-methylation step onto a hexanoic acid precursor. Such bio-based routes would represent a significant advancement in sustainable chemical production.

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

| Catalytic Thioetherification | 6-hydroxyhexanoic acid, Methanethiol | High atom economy, potential for catalyst recycling. researchgate.net | Development of robust, selective, and recyclable catalysts. |

| Biocatalysis | Glucose, Bio-based feedstocks | Utilizes renewable resources, mild reaction conditions. nih.govrsc.org | Metabolic pathway engineering, enzyme discovery and optimization. |

| Flow Chemistry | 6-halo-hexanoic acid, Methanethiol | Improved safety, scalability, and process control. | Optimization of reaction conditions and reactor design. |

Deeper Characterization of Biological Pathways and Molecular Interactions in model organisms

The biological role of 6-(methylthio)hexanoic acid is currently undefined. However, its structural similarity to other biologically active molecules provides a clear rationale for future investigation. As a sulfur-containing fatty acid, it may play a role in lipid metabolism, similar to how other thia-fatty acids are known to influence triglyceride and cholesterol levels. gerli.comnih.govresearchgate.net The metabolism of sulfur-containing amino acids like methionine and cysteine is intricately linked to lipid homeostasis, and investigating whether 6-(methylthio)hexanoic acid enters or influences these pathways is a critical research question. researchgate.netmdpi.com

Furthermore, as a derivative of a short-chain fatty acid (SCFA), it may interact with the gut microbiota. nih.govbohrium.com SCFAs are key products of fiber fermentation in the colon and act as crucial signaling molecules between the microbiome and the host, influencing immune function and metabolism. nih.govyoutube.com Research should be directed at determining if 6-(methylthio)hexanoic acid is produced by gut microbes or if its presence influences microbial composition and the production of other SCFAs.

Initial studies in model organisms such as Caenorhabditis elegans or zebrafish, followed by rodent models, would be essential. Key investigations would involve tracing the metabolic fate of the molecule and identifying its protein binding partners and cellular receptors.

Development of Integrated Multi-Omics Approaches for Comprehensive Analysis

To unravel the complex biological impact of 6-(methylthio)hexanoic acid, integrated multi-omics approaches will be indispensable. These technologies can provide a holistic view of the molecular changes induced by the compound within a biological system.

Metabolomics: Untargeted metabolomics can identify the metabolic fate of 6-(methylthio)hexanoic acid, revealing its breakdown products and how it perturbs endogenous metabolic pathways, particularly those related to fatty acid oxidation and sulfur metabolism.

Proteomics: By quantifying changes in protein expression, proteomics can identify specific enzymes and signaling proteins whose levels are altered upon exposure to the compound. This can help pinpoint its mechanism of action, for example, by revealing the upregulation of enzymes involved in lipid metabolism or inflammatory responses.

Transcriptomics: Analyzing changes in gene expression (mRNA levels) will provide insights into the cellular response at the genetic level, identifying signaling pathways and transcription factors that are activated or repressed by the compound.

Correlating data from these different "omics" layers will be key to building a comprehensive model of the compound's biological activity and identifying potential biomarkers of exposure or effect.

| Omics Technique | Primary Objective | Potential Insights |

| Metabolomics | Trace metabolic fate and identify pathway perturbations. | Identification of catabolites; impact on central carbon, lipid, and amino acid metabolism. |

| Proteomics | Identify protein targets and downstream effects. | Upregulation/downregulation of metabolic enzymes, signaling proteins, and structural components. |

| Transcriptomics | Characterize gene expression responses. | Identification of affected signaling pathways (e.g., PPAR, NF-κB) and regulatory networks. |

| Lipidomics | Analyze changes in the overall lipid profile. | Specific effects on triglycerides, phospholipids, and cholesterol esters. |

Investigation of Ecological Roles and Environmental Cycles

Organosulfur compounds are ubiquitous in nature, contributing to the aroma of foods like garlic, onions, and coffee, and playing roles in various biogeochemical cycles. britannica.comwikipedia.org A fundamental research question is whether 6-(methylthio)hexanoic acid is a naturally occurring compound. Future studies should screen for its presence in diverse biological matrices, from microorganisms and plants to animal tissues. Plants, in particular, synthesize a wide array of secondary metabolites, and this compound could function in plant defense or signaling. nih.govnih.gov

Understanding the environmental fate of 6-(methylthio)hexanoic acid is also crucial. As a short-chain fatty acid derivative, it is likely to be biodegradable by soil and aquatic microorganisms. wikipedia.org Research should focus on identifying the microbial pathways responsible for its degradation and determining its persistence and potential for bioaccumulation in various environmental compartments. This knowledge is essential for assessing the ecological implications of its potential future use in agriculture or industry.

Design of Next-Generation Analytical Platforms for Trace Analysis

The ability to detect and quantify 6-(methylthio)hexanoic acid at trace levels is a prerequisite for advancing research in all the areas mentioned above. While general methods for sulfur detection exist, specific and highly sensitive platforms for this particular analyte need to be developed. researchgate.netacs.org

Future work should focus on hyphenated analytical techniques. Gas chromatography-mass spectrometry (GC-MS), particularly with a sulfur-selective detector like a sulfur chemiluminescence detector (SCD), would be a powerful tool for analysis in volatile matrices. For non-volatile samples, such as biological fluids, high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) offers the requisite sensitivity and selectivity. iaea.org The development of stable isotope-labeled internal standards for 6-(methylthio)hexanoic acid will be critical for achieving accurate quantification in complex samples. These advanced analytical platforms will be the bedrock upon which future biological and environmental studies are built.

Q & A

Q. What are the established synthetic routes for preparing 6-(methylthio)hexanoic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves the oxidation of 6-(methylsulfonyl)hexanoic acid using sodium metaperiodate, followed by reduction to stabilize the methylthio group. Reaction optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of sulfoxide to oxidizing agent) and temperature (typically 0–25°C). Side reactions, such as over-oxidation to sulfone derivatives, can be mitigated by monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of 6-(methylthio)hexanoic acid?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the methylthio (-SCH) group (δ ~2.1 ppm for S-CH protons in H NMR). Mass spectrometry (MS) provides molecular ion confirmation ([M+H] expected at m/z 163 for CHOS). Infrared (IR) spectroscopy verifies the carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm). Cross-validate with elemental analysis for sulfur content (~19.6%) .

Q. How does 6-(methylthio)hexanoic acid behave under standard laboratory storage conditions?

Methodological Answer: The compound is sensitive to oxidation due to the thioether group. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation. Stability assays using accelerated aging (e.g., 40°C/75% relative humidity for 4 weeks) combined with HPLC purity checks (>98%) are recommended for long-term studies .

Advanced Research Questions

Q. What mechanistic role does 6-(methylthio)hexanoic acid play in Swern oxidation reactions?

Methodological Answer: In Swern oxidation, the methylthio group acts as a transient ligand in the dimethylsulfoxide (DMSO)-mediated activation of alcohols. The intermediate 6-(methylthio)hexanoic acid facilitates electron transfer, enabling carbonyl formation. Kinetic studies using O isotopic labeling and DFT calculations can elucidate transition states and rate-determining steps .

Q. How should researchers address contradictions in thermodynamic data (e.g., enthalpy of formation) for thioether-containing carboxylic acids?

Methodological Answer: Discrepancies often arise from differences in experimental methods (e.g., calorimetry vs. computational models). For 6-(methylthio)hexanoic acid, reconcile data by:

Q. What strategies optimize the synthesis of 6-(methylthio)hexanoic acid to minimize side-product formation?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., BF·OEt) to enhance regioselectivity.

- Solvent Effects: Use aprotic solvents (e.g., dichloromethane) to suppress hydrolysis.

- In Situ Monitoring: Employ real-time FTIR or Raman spectroscopy to detect intermediates like sulfoxides.

- Purification: Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for high-purity isolation (>99%) .

Q. How can researchers analyze and mitigate side reactions during the functionalization of 6-(methylthio)hexanoic acid?

Methodological Answer: Common side reactions include:

- Oxidation to Sulfone: Add antioxidants (e.g., BHT) or conduct reactions under strict anaerobic conditions.

- Esterification: Control pH (<2) to favor carboxylic acid stability.

- Thiol Disproportionation: Use radical scavengers (e.g., TEMPO) in free-radical-prone environments. Post-reaction analysis via LC-MS/MS identifies byproducts for targeted mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.